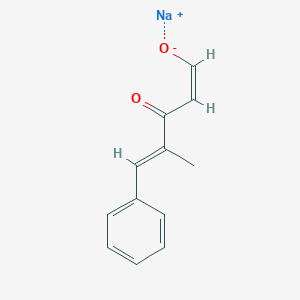

Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate

Descripción

Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate (CAS No.: 1624268-76-3) is a sodium enolate derivative characterized by a conjugated dienone system with a phenyl substituent. Its molecular formula is C₁₂H₁₁NaO₂, and it has a molecular weight of 210.2 g/mol . This compound is utilized as a building block or intermediate in medicinal chemistry and combinatorial libraries due to its reactive enolate moiety, which participates in nucleophilic addition and cyclization reactions. The (1Z,4E) stereochemistry of the conjugated diene system likely influences its reactivity and stability, making it a subject of interest in synthetic organic chemistry .

Propiedades

Fórmula molecular |

C12H11NaO2 |

|---|---|

Peso molecular |

210.20 g/mol |

Nombre IUPAC |

sodium;(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate |

InChI |

InChI=1S/C12H12O2.Na/c1-10(12(14)7-8-13)9-11-5-3-2-4-6-11;/h2-9,13H,1H3;/q;+1/p-1/b8-7-,10-9+; |

Clave InChI |

KLPRDLPWXJSMDV-AXEASZOCSA-M |

SMILES isomérico |

C/C(=C\C1=CC=CC=C1)/C(=O)/C=C\[O-].[Na+] |

SMILES canónico |

CC(=CC1=CC=CC=C1)C(=O)C=C[O-].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Halogenation and Elimination Approach

A common route to such conjugated dienones involves the initial synthesis of α,β-unsaturated ketones followed by selective halogenation and subsequent elimination to form the conjugated diene system with the desired stereochemistry.

Halogenated Dienone Precursors : α-Halogenated dienone analogs are synthesized from dihalogenated precursors by elimination of hydrogen halides (HX). This method allows control over the double bond geometry through stereoselective elimination steps.

Elimination Conditions : Strong bases such as lithium hexamethyldisilazide (LHMDS) are used to promote elimination, often in the presence of cyanation agents or oxidants like DDQ to achieve the conjugated dienone structure.

Metal-Catalyzed Mukaiyama-Michael and Sakurai-Hosomi Reactions

These Lewis acid-catalyzed reactions are effective in constructing 1,5-dicarbonyl compounds and conjugated enones, which are important intermediates toward the target compound.

Catalysts : InCl3 combined with chlorosilanes (e.g., TMSCl) acts as a catalytic system to activate α,β-unsaturated carbonyl compounds and enol acetates, facilitating Michael additions and allylations.

Reaction Conditions : Typically conducted in non-halogenated solvents such as dichloromethane at room temperature, these reactions yield δ,ε-enones with high regio- and stereoselectivity.

Mechanistic Insight : The Lewis acid coordinates reversibly with the substrate, enabling catalyst regeneration and selective formation of the conjugated dienone system.

Direct Formation of Sodium Enolate Salt

The sodium salt of the dienone is typically prepared by deprotonation of the corresponding β-diketone or dienone precursor using sodium bases such as sodium hydride or sodium methoxide in an appropriate solvent.

This step is often performed under inert atmosphere to avoid side reactions and to stabilize the enolate form.

Alternative Synthetic Routes

Curcuminoid Analog Synthesis : Analogous compounds have been synthesized via condensation of aromatic aldehydes with acetylacetone derivatives, followed by oxidation and salt formation.

Use of Cyanation and Oxidation : Cyanation followed by oxidation steps have been employed to introduce functional groups and stabilize the conjugated system.

Representative Data Table: Preparation Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation of dienone | Halogen source (e.g., Br2), mild base | 65-75 | Control of stereochemistry critical |

| Elimination of HX | LHMDS, p-TsCN, DDQ oxidation | 60-80 | Forms conjugated dienone with (1Z,4E) geometry |

| Mukaiyama-Michael reaction | InCl3 (5 mol%), TMSCl (10 mol%), CH2Cl2, rt | 70-85 | Produces 1,5-dicarbonyl intermediates |

| Formation of sodium enolate | NaH or NaOMe, inert atmosphere, aprotic solvent | 80-90 | Stabilizes the enolate form |

Research Findings and Analysis

The use of InCl3-TMSCl catalytic systems has been demonstrated to efficiently promote Michael additions and allylations to form conjugated dienones with high stereoselectivity, which is crucial for the preparation of Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate.

The elimination of halogenated precursors using strong bases like LHMDS allows for the generation of the conjugated diene system with defined (1Z,4E) stereochemistry, a key feature of the target compound.

Preparation of the sodium salt form enhances the compound's solubility and stability, facilitating its use in further biological or chemical applications.

Studies on related curcuminoid analogs suggest that the synthetic routes involving cyanation and oxidation steps provide versatile pathways to functionalized dienones and their sodium salts.

Análisis De Reacciones Químicas

Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Aplicaciones Científicas De Investigación

Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying conjugated diene systems.

Biology: Its interactions with biological molecules are studied to understand its potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of various organic compounds and materials.

Mecanismo De Acción

The mechanism of action of Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate involves its interaction with molecular targets through its conjugated diene and keto functionalities. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Functional Group and Reactivity Comparison

Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate

- Key features: Conjugated dienone system (1Z,4E configuration). Sodium counterion stabilizing the enolate. Phenyl group at the 5-position.

- Reactivity: The enolate anion facilitates nucleophilic attacks, enabling applications in C–C bond formation. The conjugated system may also undergo Diels-Alder or Michael addition reactions .

N-(4-Cyanophenyl)methanethioamide (CAS No.: 1207841-68-6)

- Key features: Thioamide (–C(S)NH₂) functional group. Cyanophenyl substituent. Molecular formula: C₈H₆N₂S (MW: 162.21 g/mol).

- Reactivity: The thioamide group participates in hydrogen bonding and metal coordination, while the cyano group offers electrophilic sites for nitrile-based transformations. Lacks the conjugated dienone system, limiting its utility in cycloadditions compared to the sodium enolate .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Key features :

- Triazole core with sulfonyl and fluorophenyl substituents.

- Ketone and thioether functionalities.

- Reactivity: The triazole ring provides rigidity and hydrogen-bonding capacity, while the sulfonyl group enhances electrophilicity. Unlike the sodium enolate, this compound is tailored for heterocyclic synthesis rather than enolate-mediated reactions .

Stability and Counterion Effects

The sodium counterion in the enolate enhances solubility in polar solvents and stabilizes the negative charge on the oxygen atom, a feature absent in neutral thioamides or triazoles. This ionic character distinguishes it from covalent compounds like O-1,4-Dimethylpentyl isopropylphosphonofluoridate (), which contains a phosphonofluoridate group and is structurally unrelated .

Actividad Biológica

Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate is a synthetic compound related to curcumin and its derivatives, which have garnered attention for their diverse biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of compounds known as curcuminoids, characterized by a unique conjugated diene system that contributes to their biological activity. Its structure can be represented as follows:

This molecular configuration allows it to interact with various biological targets, influencing cellular functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The following table summarizes key findings from various research studies:

The biological activity of this compound is primarily attributed to its ability to modulate several signaling pathways involved in cell proliferation and apoptosis:

- Apoptosis Induction : The compound has been shown to activate caspases, which are critical for the execution phase of apoptosis. This leads to programmed cell death in cancer cells.

- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing and proliferating.

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, the compound reduces the expression of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.

Case Studies

A notable study published in Nature explored the effects of this compound on HCT116 colon cancer cells. The researchers found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. Additionally, animal models demonstrated that administration of this compound led to tumor regression without significant toxicity to normal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.